Cas no 1081633-12-6 (Imidazo[1,2-a]pyridin-3-amine, 2-(3,5-dimethylphenyl)-)

Imidazo[1,2-a]pyridin-3-amine, 2-(3,5-dimethylphenyl)-, is a heterocyclic organic compound featuring an imidazopyridine core substituted with a 3,5-dimethylphenyl group at the 2-position and an amine at the 3-position. This structure confers potential utility in pharmaceutical and agrochemical research, particularly as a building block for bioactive molecules. Its rigid fused-ring system and functional groups enable selective interactions in medicinal chemistry applications, such as kinase inhibition or antimicrobial agent development. The compound's stability and synthetic versatility make it valuable for structure-activity relationship studies. High-purity grades ensure reproducibility in research settings, while its well-defined physicochemical properties facilitate formulation and characterization in drug discovery workflows.
Imidazo[1,2-a]pyridin-3-amine, 2-(3,5-dimethylphenyl)- structure
1081633-12-6 structure
Product name:Imidazo[1,2-a]pyridin-3-amine, 2-(3,5-dimethylphenyl)-
CAS No:1081633-12-6
MF:C15H15N3
Molecular Weight:237.299702882767
CID:6424099
PubChem ID:42693711

Imidazo[1,2-a]pyridin-3-amine, 2-(3,5-dimethylphenyl)- 化学的及び物理的性質

名前と識別子

    • Imidazo[1,2-a]pyridin-3-amine, 2-(3,5-dimethylphenyl)-
    • 2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine
    • EN300-6472369
    • CS-0307196
    • 1081633-12-6
    • AKOS012927922
    • インチ: 1S/C15H15N3/c1-10-7-11(2)9-12(8-10)14-15(16)18-6-4-3-5-13(18)17-14/h3-9H,16H2,1-2H3
    • InChIKey: JJDMYSPQDZIZMD-UHFFFAOYSA-N
    • SMILES: C12=NC(C3=CC(C)=CC(C)=C3)=C(N)N1C=CC=C2

計算された属性

  • 精确分子量: 237.126597491g/mol
  • 同位素质量: 237.126597491g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 18
  • 回転可能化学結合数: 1
  • 複雑さ: 284
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.8
  • トポロジー分子極性表面積: 43.3Ų

じっけんとくせい

  • 密度みつど: 1.19±0.1 g/cm3(Predicted)
  • 酸度系数(pKa): 7.98±0.50(Predicted)

Imidazo[1,2-a]pyridin-3-amine, 2-(3,5-dimethylphenyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6472369-2.5g
2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-amine
1081633-12-6 95.0%
2.5g
$978.0 2025-03-15
Enamine
EN300-6472369-0.5g
2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-amine
1081633-12-6 95.0%
0.5g
$479.0 2025-03-15
Enamine
EN300-6472369-5.0g
2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-amine
1081633-12-6 95.0%
5.0g
$1448.0 2025-03-15
Enamine
EN300-6472369-0.05g
2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-amine
1081633-12-6 95.0%
0.05g
$419.0 2025-03-15
Enamine
EN300-6472369-0.25g
2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-amine
1081633-12-6 95.0%
0.25g
$459.0 2025-03-15
Enamine
EN300-6472369-1.0g
2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-amine
1081633-12-6 95.0%
1.0g
$499.0 2025-03-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1377866-250mg
2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine
1081633-12-6 98%
250mg
¥9909.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1377866-500mg
2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine
1081633-12-6 98%
500mg
¥10341.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1377866-2.5g
2-(3,5-Dimethylphenyl)imidazo[1,2-a]pyridin-3-amine
1081633-12-6 98%
2.5g
¥21124.00 2024-08-09
Enamine
EN300-6472369-10.0g
2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-amine
1081633-12-6 95.0%
10.0g
$2146.0 2025-03-15

Imidazo[1,2-a]pyridin-3-amine, 2-(3,5-dimethylphenyl)- 関連文献

Imidazo[1,2-a]pyridin-3-amine, 2-(3,5-dimethylphenyl)-に関する追加情報

Comprehensive Overview of Imidazo[1,2-a]pyridin-3-amine, 2-(3,5-dimethylphenyl)- (CAS No. 1081633-12-6)

Imidazo[1,2-a]pyridin-3-amine, 2-(3,5-dimethylphenyl)- (CAS No. 1081633-12-6) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, often associated with bioactive molecules targeting various diseases. This compound, featuring a 3,5-dimethylphenyl substitution, is particularly notable for its potential applications in medicinal chemistry and material science.

In recent years, the demand for imidazo[1,2-a]pyridine derivatives has surged, driven by their versatility in synthesizing novel therapeutics. Researchers are actively exploring its role in developing kinase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The 2-(3,5-dimethylphenyl) moiety enhances the compound's lipophilicity, which can improve membrane permeability—a critical factor in drug design. This aligns with current trends in small-molecule drug development, where optimizing pharmacokinetic properties is a priority.

The synthesis of CAS 1081633-12-6 typically involves multi-step organic reactions, including cyclization and functional group transformations. Advanced techniques like microwave-assisted synthesis and catalyzed cross-coupling reactions have been employed to improve yield and purity. These methods resonate with the growing emphasis on green chemistry and sustainable practices in industrial applications. Laboratories worldwide are also leveraging AI-driven retrosynthesis tools to streamline the production of such complex heterocycles, addressing the need for cost-effective and scalable processes.

From a commercial perspective, Imidazo[1,2-a]pyridin-3-amine derivatives are increasingly listed in catalogs of specialty chemical suppliers, catering to the pharmaceutical and biotechnology sectors. The compound's CAS registry number (1081633-12-6) ensures precise identification in global trade databases, facilitating procurement for research institutions. Its stability under standard storage conditions makes it a practical choice for long-term studies, a feature highly valued in high-throughput screening campaigns.

Emerging studies suggest potential applications of this compound in neurological disorder research, particularly in modulating GABA receptors—a hot topic in neuroscience. Additionally, its fluorescent properties have sparked interest in bioimaging probes, aligning with the demand for non-invasive diagnostic tools. These interdisciplinary applications position 2-(3,5-dimethylphenyl)-imidazo[1,2-a]pyridin-3-amine as a multifaceted building block in life sciences.

Quality control of CAS 1081633-12-6 involves rigorous analytical validation using HPLC, NMR, and mass spectrometry, ensuring compliance with regulatory standards. This is particularly relevant given the pharmaceutical industry's focus on ICH guidelines for impurity profiling. Furthermore, computational studies like molecular docking are being conducted to predict its binding affinities, reflecting the integration of in silico methods in modern drug discovery pipelines.

In summary, Imidazo[1,2-a]pyridin-3-amine, 2-(3,5-dimethylphenyl)- represents a compelling case study in the convergence of synthetic chemistry and biomedical innovation. Its structural features and diverse applicability make it a subject of ongoing investigation, with publications frequently appearing in journals specializing in heterocyclic chemistry and medicinal chemistry. As research continues to uncover new functionalities, this compound is poised to remain a key player in the development of next-generation therapeutic agents and functional materials.

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